molecular formula C12H19ClN2O2 B13541003 (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride

Katalognummer: B13541003
Molekulargewicht: 258.74 g/mol
InChI-Schlüssel: NWGOCPCNLAGCLN-RFVHGSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of an ethoxyphenyl group and a methylpropanamide moiety, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride typically involves several steps, including the formation of the ethoxyphenyl group and the subsequent attachment of the amino and methylpropanamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The ethoxyphenyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst usage.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-2-amino-3-(4-methoxyphenyl)-N-methylpropanamidehydrochloride
  • (2R)-2-amino-3-(4-ethoxyphenyl)-N-ethylpropanamidehydrochloride

Uniqueness

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamidehydrochloride stands out due to its specific ethoxyphenyl group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C12H19ClN2O2

Molekulargewicht

258.74 g/mol

IUPAC-Name

(2R)-2-amino-3-(4-ethoxyphenyl)-N-methylpropanamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(15)14-2;/h4-7,11H,3,8,13H2,1-2H3,(H,14,15);1H/t11-;/m1./s1

InChI-Schlüssel

NWGOCPCNLAGCLN-RFVHGSKJSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)NC)N.Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)CC(C(=O)NC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.